molecular formula C18H16N2O5S B2597286 3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide CAS No. 1321943-58-1

3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide

Cat. No.: B2597286
CAS No.: 1321943-58-1
M. Wt: 372.4
InChI Key: ZQWJKOPYFAGNFO-VHEBQXMUSA-N
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Description

This compound features a benzamide core linked to a tricyclic heteroatom-rich system (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-triene). Key structural attributes include:

  • 12-Methyl substituent: Influences steric and electronic properties of the tricyclic system.
  • (11E)-ylidene configuration: Stabilizes the conjugated system, affecting molecular geometry and reactivity .

Properties

IUPAC Name

3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-20-11-7-14-15(25-9-24-14)8-16(11)26-18(20)19-17(21)10-4-5-12(22-2)13(6-10)23-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJKOPYFAGNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:

    Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Cyclization and functional group transformations: The intermediate products undergo cyclization reactions to form the tricyclic structure. This may involve the use of reagents such as sulfur and oxygen donors to introduce the thia and dioxo functionalities.

    Final coupling and purification: The final step involves coupling the tricyclic intermediate with the benzamide core, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity.

Comparison with Similar Compounds

Key Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Differences
Target Compound C₁₈H₁₆N₂O₅S 372.39 3,4-Dimethoxybenzamide; 12-methyl; (11E)-ylidene Reference compound for comparison
N-{4,6-Dioxa-10-Thia-12-Azatricyclo[7.3.0.0³,⁷]Dodeca-1(9),2,7,11-Tetraen-11-Yl}-4-Methoxybenzamide C₁₆H₁₂N₂O₄S 328.34 4-Methoxybenzamide; tetraene system; no methyl group Reduced aromaticity in tricyclic core; absence of 3-methoxy and 12-methyl groups
4-Acetyl-N-{4,6-Dioxa-10-Thia-12-Azatricyclo[7.3.0.0³,⁷]Dodeca-1(9),2,7,11-Tetraen-11-Yl}-N-[(Pyridin-3-Yl)Methyl]Benzamide C₂₄H₂₀N₃O₄S 446.50 4-Acetylbenzamide; pyridinylmethyl group Extended substituent chain; acetyl group may alter binding kinetics
N-[3-(Dimethylamino)Propyl]-N-{4,6-Dioxa-10-Thia-12-Azatricyclo[7.3.0.0³,⁷]Dodeca-1(9),2,7,11-Tetraen-11-Yl}-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide Hydrochloride C₂₅H₂₇N₄O₅S·HCl 559.03 Dimethylaminopropyl chain; dioxopyrrolidinyl group; hydrochloride salt Increased solubility via charged amine; complex substituent alters bioactivity

Computational and Experimental Comparison Metrics

Molecular Similarity Analysis

  • Tanimoto/Dice Indices : Structural similarity metrics (Tanimoto >0.8 suggests high similarity) could group the target compound with and analogues due to shared tricyclic cores .
  • MS/MS-Based Molecular Networking : Fragmentation patterns (cosine scores) may cluster the target compound with ’s analogue but distinguish it from ’s pyridinylmethyl derivative .

Bioactivity Profile Correlation

  • Compounds with similar tricyclic cores (e.g., ’s tetracyclic inhibitors) may exhibit overlapping biological targets, such as enzyme inhibition .
  • The 3,4-dimethoxy groups in the target compound could enhance membrane permeability compared to 4-methoxy derivatives, as seen in .

Challenges and Limitations in Comparison

  • Structural Complexity : The tricyclic system’s fused rings complicate synthesis and crystallographic analysis (e.g., SHELX refinement in ) .
  • Similarity Metric Caveats : Tanimoto scores may overlook bioisosteric substitutions (e.g., sulfur vs. oxygen) that critically affect activity .

Biological Activity

The compound 3,4-dimethoxy-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a complex organic molecule with potential biological activities. This article reviews available literature on its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique tricyclic structure that includes multiple functional groups such as methoxy and thioether moieties. These structural elements are crucial for its biological activity.

Table 1: Structural Features

FeatureDescription
Methoxy GroupsTwo (3,4-dimethoxy)
ThioetherPresent (10-thia)
DioxolaneTwo dioxane rings (4,6-dioxa)
Azatricyclo StructurePart of the core framework

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific interactions of this compound are still under investigation, but preliminary studies suggest potential activity against:

  • Cancer Cells : Analogous compounds have been shown to inhibit cell growth in various cancer lines.
  • Neurotransmitter Receptors : Potential modulation of neurotensin receptors has been suggested based on SAR studies.

Case Studies

  • Antitumor Activity :
    • In a study evaluating similar benzamide derivatives, compounds exhibited significant antiproliferative effects in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.15 μM against SJSA-1 cells, indicating potent antitumor properties .
  • Neurotensin Receptor Modulation :
    • Compounds targeting neurotensin receptors have been linked to analgesic effects in nociceptive models. The structure of the compound suggests it may have similar receptor interactions .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how modifications to the chemical structure affect biological activity.

Table 2: SAR Insights

Compound VariantBinding Affinity (nM)Efficacy (%)
Base Compound57597
Methyl Substituent295116
Ethyl Substituent12099

These findings indicate that small changes in the substituents can lead to significant variations in both binding affinity and efficacy.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this specific compound is limited, related compounds have shown favorable profiles regarding absorption and bioavailability. Toxicological assessments are essential for determining safety profiles before clinical applications.

Key Findings

  • Absorption : Compounds with similar structural features typically exhibit good oral bioavailability.
  • Toxicity : Preliminary studies suggest low toxicity levels at therapeutic doses.

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